(5E)-Bimatoprost

Overview

Description

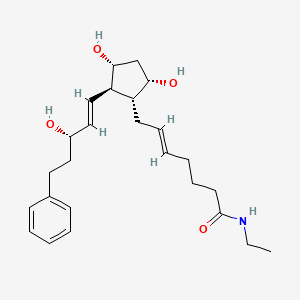

(5E)-Bimatoprost, a synthetic prostaglandin ethanolamide (prostamide), is a first-in-class ocular hypotensive agent approved for glaucoma and ocular hypertension. Structurally, it replaces the carboxylate group found in prostaglandin F2α (PGF2α) analogs (e.g., latanoprost) with an ethanolamide moiety, conferring unique pharmacological properties . This modification allows bimatoprost to act as a prostamide mimetic, targeting pathways distinct from conventional prostaglandin FP receptors . Bimatoprost lowers intraocular pressure (IOP) by enhancing both uveoscleral and trabecular outflow, with clinical efficacy comparable to or exceeding that of other prostaglandin analogs (PGAs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-Bimatoprost typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of hydroxyl groups, and the attachment of the phenylpent-1-enyl moiety. Common reagents used in these reactions include organometallic compounds, protecting groups, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-Bimatoprost can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The phenylpent-1-enyl moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Ophthalmic Applications

A. Treatment of Glaucoma and Ocular Hypertension

(5E)-Bimatoprost is primarily indicated for lowering intraocular pressure in patients with open-angle glaucoma or ocular hypertension. It is particularly useful for patients who are intolerant to or inadequately responsive to other treatments.

- Mechanism of Action : Bimatoprost increases the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways, thereby reducing intraocular pressure.

Clinical Efficacy Data

A study evaluated the efficacy of this compound in patients with primary open-angle glaucoma. The results demonstrated a significant reduction in intraocular pressure:

| Treatment Phase | Mean Intraocular Pressure (mmHg) | Statistical Significance |

|---|---|---|

| Baseline | 24.7 ± 0.9 | - |

| After Latanoprost | 24.1 ± 0.9 | P = 0.0001 |

| After Bimatoprost | 18.1 ± 1.7 | P < 0.0001 |

Thirteen out of fifteen patients showed a decrease of ≥20% in intraocular pressure with this compound treatment, highlighting its effectiveness compared to other medications .

B. Triple Fixed-Combination Therapy

Recent studies have explored the use of this compound in combination therapies for enhanced efficacy:

- A triple fixed-combination formulation containing this compound, brimonidine, and timolol has shown superior intraocular pressure reduction compared to dual therapies, providing a beneficial alternative for patients whose conditions are not sufficiently controlled with existing treatments .

Cosmetic Applications

A. Eyelash Hypotrichosis

This compound is also widely used in cosmetic formulations to treat eyelash hypotrichosis, leading to longer, thicker eyelashes.

- Mechanism of Action : The compound promotes hair growth by prolonging the anagen phase of hair follicles.

Clinical Findings

A pharmacological study demonstrated that topical application of this compound significantly increased eyelash length and thickness:

| Parameter | Baseline Measurement | Post-Treatment Measurement |

|---|---|---|

| Eyelash Length (mm) | 7.0 ± 1.2 | 10.5 ± 1.4 |

| Eyelash Thickness (mm) | 0.10 ± 0.02 | 0.15 ± 0.03 |

The study confirmed that the application of this compound led to a statistically significant increase in both parameters, making it a popular choice in cosmetic applications .

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

- Common Side Effects : Conjunctival hyperemia, eye irritation, and changes in eyelash pigmentation.

- Serious Concerns : Potential fetal damage has been noted in animal studies, warranting caution during pregnancy .

Case Study: Efficacy in Non-Responders

In a clinical trial involving patients who were non-responders to latanoprost treatment, switching to this compound resulted in significant improvements:

Mechanism of Action

The mechanism of action of (5E)-Bimatoprost involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Pharmacological Differences

| Compound | Class | Key Structural Features | Primary Receptor Target |

|---|---|---|---|

| Bimatoprost | Prostamide | Ethanolamide group, 5E double bond | Prostamide receptors |

| Latanoprost | Prostaglandin F2α | Carboxylate ester | FP receptors |

| Travoprost | Prostaglandin F2α | Trifluorophenoxy group | FP receptors |

| Tafluprost | Prostaglandin F2α | Difluorophenoxy group | FP receptors |

- Mechanism of Action: Bimatoprost functions as an intact molecule, independent of hydrolysis to its acid form (bimatoprost acid), unlike latanoprost, which requires conversion to latanoprost acid to activate FP receptors . In human ciliary muscle cells, bimatoprost acid exhibits higher potency (EC50: 26–112 nM) than latanoprost acid (EC50: 124–198 nM), yet clinical studies show bimatoprost achieves superior IOP reduction despite lower aqueous humor concentrations of its metabolite .

Clinical Efficacy

- Dose-Dependent Efficacy :

Unique Pharmacological Effects

- Metabolic Effects :

- Bimatoprost attenuates diet-induced obesity in rats, reducing visceral fat and serum triglycerides by modulating adiponectin and leptin pathways .

Biological Activity

(5E)-Bimatoprost is a synthetic prostamide analog that has garnered attention for its unique biological activities, particularly in ophthalmology. It is primarily used to reduce intraocular pressure (IOP) in patients with glaucoma and to promote eyelash growth. This article delves into the compound's biological activity, mechanisms of action, efficacy, and safety through a review of recent studies and clinical trials.

Bimatoprost functions by interacting with prostamide receptors in the trabecular meshwork and uveoscleral pathways, leading to increased aqueous humor outflow. Unlike traditional prostaglandin analogs, bimatoprost exhibits distinct pharmacological properties:

- Prostamide Receptor Interaction : Bimatoprost selectively activates prostamide receptors, which are involved in modulating IOP. Studies have shown that bimatoprost increases outflow facility by approximately 40% within 48 hours of treatment .

- Hydraulic Conductivity : In vitro studies indicate that bimatoprost enhances the hydraulic conductivity of trabecular meshwork cell monolayers by about 78% . This effect is significantly inhibited when treated with AGN 211334, a selective antagonist for prostamide receptors.

Glaucoma Treatment

Bimatoprost has been extensively studied for its efficacy in lowering IOP in patients with primary open-angle glaucoma. The following table summarizes key findings from clinical trials:

In a study involving patients with primary open-angle glaucoma, bimatoprost demonstrated a significant reduction in IOP, with an average decrease from 24.7 mmHg to 18.1 mmHg after treatment .

Hypotrichosis Treatment

Bimatoprost is also effective in treating hypotrichosis (insufficient eyelash growth). A long-term study showed:

- Responder Rates : In patients with idiopathic hypotrichosis, the responder rate was 40.2% for bimatoprost compared to 6.8% for the vehicle control at month four .

- Sustained Efficacy : The treatment effects were maintained or enhanced over a year, indicating a prolonged biological activity.

Safety Profile

Bimatoprost has been assessed for safety across various studies:

- Adverse Events : Common side effects include ocular hyperemia and increased pigmentation of the iris and eyelids; however, serious adverse events are rare .

- Tolerability : A study comparing preservative-free formulations found no significant differences in tolerability between different concentrations of bimatoprost .

Case Studies and Research Findings

- Case Study on Ocular Tolerability : A study evaluated the ocular surface index and tear break-up time after administration of preservative-free bimatoprost. Results indicated improved ocular comfort and reduced irritation compared to formulations containing preservatives .

- Longitudinal Study on Efficacy : In a longitudinal study assessing the efficacy of bimatoprost solutions over 12 months, it was found that lower concentrations (0.01%) reduced ocular discomfort while maintaining efficacy compared to higher concentrations (0.03%)—suggesting potential benefits in patient compliance .

Q & A

Q. What methodologies are recommended for quantifying (5E)-Bimatoprost and its acid metabolite in ocular tissues?

Basic Research Focus

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound and its active metabolite, bimatoprost acid, in aqueous humor and blood. Key steps include:

- Sample Preparation : Use protein precipitation or solid-phase extraction to isolate analytes from biological matrices .

- Validation : Ensure sensitivity (lower limit of quantification ~0.01 ng/mL), specificity, and linearity across expected concentration ranges (e.g., 0.01–50 ng/mL) .

- Cross-Validation : Compare results between laboratories (e.g., Allergan vs. Prevalere Life Sciences) to confirm reproducibility .

Q. How can conflicting data on the contributions of this compound vs. its acid form to intraocular pressure (IOP) reduction be resolved?

Advanced Research Focus

Contradictions arise from differences in pharmacokinetic (PK) profiles and receptor affinity studies:

- PK Discrepancies : In humans, aqueous humor concentrations of bimatoprost acid exceed those of the parent drug after topical administration, yet its FP receptor activation potency is lower .

- Methodological Approach : Conduct in vitro receptor-binding assays with human trabecular meshwork cells under physiologically relevant concentrations (e.g., 1–10 nM) to quantify receptor activation thresholds .

- Synergy Analysis : Use PK/PD modeling (e.g., Emax models) to evaluate additive effects of both analytes on IOP reduction .

Q. What experimental models are appropriate for preclinical evaluation of this compound’s efficacy?

Basic Research Focus

- Animal Models : Non-human primates or rabbits are preferred for ocular PK studies due to similarities in aqueous humor dynamics. Measure IOP changes and orbital volume alterations post-injection .

- Dosing Regimens : Single-dose studies (e.g., 30 μL topical application) for acute effects vs. 7-day repeated dosing for steady-state analysis .

- Control Variables : Standardize environmental factors (e.g., light cycles) and baseline IOP measurements to reduce variability .

Q. What statistical approaches optimize dose-response analysis in this compound PK/PD studies?

Advanced Research Focus

- Nonlinear Mixed-Effects Modeling : Use Phoenix WinNonlin to fit Emax models for concentration-IOP response relationships, accounting for inter-subject variability .

- Equivalence Testing : For formulation comparisons (e.g., preservative-free vs. standard), apply ANOVA with two-sided 95% confidence intervals and a pre-specified margin (e.g., ±1.5 mmHg IOP difference) .

- Handling Missing Data : Use last observation carried forward (LOCF) imputation in longitudinal IOP trials to maintain statistical power .

Q. How should randomized controlled trials (RCTs) be designed to assess this compound against comparators?

Basic Research Focus

- Inclusion Criteria : Restrict to primary open-angle glaucoma patients with baseline IOP ≥22 mmHg. Exclude those with prior prostaglandin analog use .

- Outcome Measures : Primary endpoint: Mean IOP reduction at 12 weeks. Secondary endpoints: Adverse events (e.g., hyperemia, orbital fat atrophy) .

- Blinding : Double-masking with sham injections for placebo arms to minimize bias .

Q. What strategies reduce variability in aqueous humor sampling for this compound concentration measurements?

Advanced Research Focus

- Timing : Collect samples at peak concentration windows (e.g., 1–3 hours post-dose in humans; 5–11 weeks post-implant in animal steady-state studies) .

- Analytical Controls : Include internal standards (e.g., deuterated bimatoprost) to correct for matrix effects in LC-MS/MS .

- Multi-Center Calibration : Harmonize protocols across labs to minimize inter-site variability .

Q. How can reproducibility be ensured in this compound synthesis and characterization?

Basic Research Focus

- Synthesis Protocols : Follow ICH Q11 guidelines for critical quality attributes (e.g., enantiomeric purity of the 5E isomer) .

- Characterization Data : Provide nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and HPLC purity data (>98%) for novel analogs .

- Batch Documentation : Report storage conditions (e.g., −20°C protected from light) and stability testing results .

Q. How do formulation differences impact this compound’s ocular bioavailability?

Advanced Research Focus

- Vehicle Effects : DuraSite® formulations increase aqueous humor exposure by 2.2–6.1-fold vs. standard solutions due to prolonged ocular retention .

- Preservative Impact : Benzalkonium chloride-free formulations reduce corneal toxicity but require equivalence testing (ΔIOP ≤1.5 mmHg) to confirm efficacy parity .

- In Vitro-In Vivo Correlation (IVIVC): Compare drug release profiles from implants with in vivo PK data to optimize sustained-release designs .

Q. What frameworks guide hypothesis formulation for this compound mechanism-of-action studies?

Advanced Research Focus

- PICO Framework : Define Population (e.g., glaucoma patients), Intervention (bimatoprost 0.03%), Comparator (latanoprost), Outcome (IOP reduction) .

- FINER Criteria : Ensure hypotheses are Feasible (adequate sample size), Novel (e.g., exploring non-FP receptor pathways), and Ethical .

- Systems Pharmacology : Integrate omics data (e.g., proteomic changes in trabecular meshwork) with PK/PD models to identify novel targets .

Q. How can researchers address ethical considerations in long-term this compound safety studies?

Advanced Research Focus

- Adverse Event Monitoring : Proactively assess orbital fat atrophy via MRI in chronic use studies, informed by preclinical findings .

- Informed Consent : Disclose risks of irreversible pigmentation changes in trial documentation .

- Data Transparency : Publish negative outcomes (e.g., lack of synergy in dual-drug trials) to avoid publication bias .

Properties

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3+,17-16+/t20-,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOKCDNYWBIDND-ABRBVVEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163135-95-2 | |

| Record name | (E)-N-ethyl-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.